molecular formula C13H21BrO2Si B1372382 (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane CAS No. 1133116-37-6

(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane

Cat. No. B1372382
CAS RN: 1133116-37-6
M. Wt: 317.29 g/mol
InChI Key: KKBPSFFWSZBFER-UHFFFAOYSA-N
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Description

“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a chemical compound that is used in scientific research . It exhibits unique properties, enabling its application in various fields such as organic synthesis and material science.


Molecular Structure Analysis

The molecular structure of “(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” contains a total of 38 bonds; 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” is a liquid at room temperature . It has a molecular weight of 301.3 . The IUPAC name for this compound is “(3-bromo-4-methylphenoxy) (tert-butyl)dimethylsilane” and its Inchi Code is "1S/C13H21BrOSi/c1-10-7-8-11 (9-12 (10)14)15-16 (5,6)13 (2,3)4/h7-9H,1-6H3" .

Scientific Research Applications

Catalysis and Synthetic Chemistry

One area where (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane is used is in catalysis and synthetic chemistry. For instance, in a study by Demircan (2014), related compounds were utilized in palladium-catalyzed intra/intermolecular cascade cross-couplings, which are critical in producing complex organic structures (Demircan, 2014).

Nanoparticle Fabrication and Photonic Applications

The compound is also significant in the field of nanotechnology and photonics. Fischer et al. (2013) discussed the use of related compounds in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These are crucial for developing advanced materials with specific optical properties (Fischer, Baier, & Mecking, 2013).

Molecular Electronics

In molecular electronics, Stuhr-Hansen et al. (2005) identified that simple and accessible aryl bromides, similar to (3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane, serve as useful building blocks for thiol end-capped molecular wires. This highlights its importance in the synthesis of materials for electronic applications (Stuhr-Hansen et al., 2005).

Organic Optoelectronic Applications

Hu et al. (2013) demonstrated the use of related compounds in the synthesis of organic optoelectronic devices like organic light-emitting devices (OLEDs). The study emphasizes the role of such compounds in developing new materials for optoelectronic applications (Hu et al., 2013).

Safety and Hazards

The safety information for “(3-Bromo-4-methoxyphenoxy)(tert-butyl)dimethylsilane” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 and H319 . The precautionary statements include P305, P338, and P351 .

properties

IUPAC Name

(3-bromo-4-methoxyphenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-10-7-8-12(15-4)11(14)9-10/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPSFFWSZBFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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